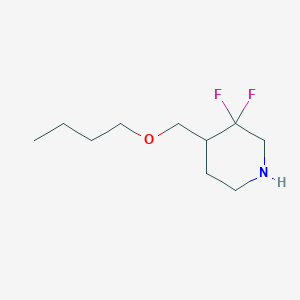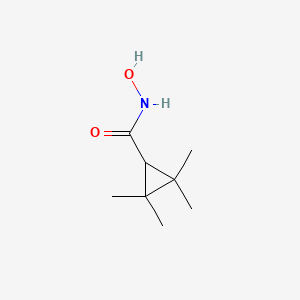
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide is a compound of interest in various scientific fields due to its unique structural properties. It is a derivative of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid, which is known for its applications in the synthesis of central nervous system-active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide typically involves the reaction of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the central nervous system.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid: The parent compound, known for its use in synthesizing central nervous system-active compounds.
Fenpropathrin: A related compound used as an insecticide, sharing a similar cyclopropane structure.
Uniqueness
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyamide moiety allows for unique interactions and reactions not seen in its parent compound or other similar structures .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-hydroxy-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5(6(10)9-11)8(7,3)4/h5,11H,1-4H3,(H,9,10) |
InChI-Schlüssel |
SKMMNJFFVAHDNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
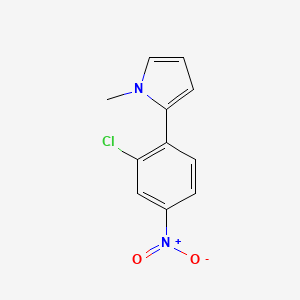
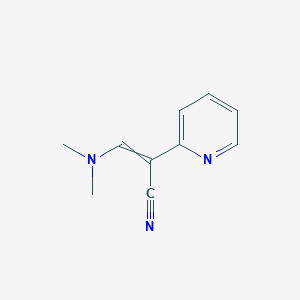
![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

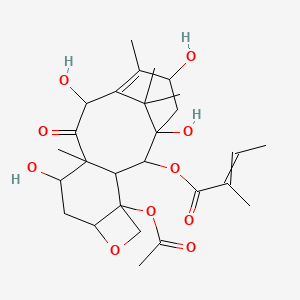
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
